2-Pentanone, 1-(2-furyl)-
Overview
Description
“2-Pentanone, 1-(2-furyl)-” is an aromatic ketone . It is a natural product found in Polygala senega . It is typically a colorless, volatile liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Pentanone, 1-(2-furyl)-” is C9H12O2 . The InChI code is 1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 . The molecular weight is 152.19 g/mol .Physical And Chemical Properties Analysis
“2-Pentanone, 1-(2-furyl)-” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a topological polar surface area of 30.2 Ų .Scientific Research Applications
Application 1: Furfural Upgrading by Aldol Condensation with Ketones
Summary of the Application
The compound “2-Pentanone, 1-(2-furyl)-” is used in the upgrading of furfural, a biomass-derived platform chemical, through aldol condensation reactions with ketones . This process is crucial for producing fuels and chemicals from renewable resources .
Methods of Application or Experimental Procedures
The aldol condensation reactions between furfural and various ketones were studied in a flow reactor at 373 K and 100 psi . Specific rates for the reaction of acetone and furfural were measured on different catalysts and found to be highest on CaO/MgAl2O4 . The presence of CO2 and H2O did not affect the stability of the CaO/MgAl2O4 catalyst .
Results or Outcomes
While aldol condensation rates between furfural and either 2-pentanone and decanal approached that of acetone, rates for 4-heptanone and 2,5-heptanedione were significantly lower . The selectivity to aldol products is affected by the relative rates of the aldol-condensation and the Cannizzaro reactions .
Application 2: Chemical Transformation of Sugars
Summary of the Application
The compound “2-Pentanone, 1-(2-furyl)-” is used in the chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose) . This is an important and explored reaction pathway due to its availability in biomass primary compounds .
Methods of Application or Experimental Procedures
The transformation of sugars into various bio-based value-added chemicals have been extensively and widely explored, with special interests on developing environmentally friendly processes involving mineral acids, bases, etc . Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars .
Results or Outcomes
Furfural is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals . The annual production of furfural is about 300,000 tonnes per year .
Application 3: Conversion of Furfural to 1,2-Pentanediol
Summary of the Application
The compound “2-Pentanone, 1-(2-furyl)-” is used in the conversion of furfural to 1,2-pentanediol . This process is of high interest in order to reduce dependence on non-renewable resources .
Methods of Application or Experimental Procedures
Colloidal ruthenium nanoparticles stabilized with polyvinylpyrrolidone in situ modified with different organic compounds are able to produce 1,2-pentanediol directly from furfural . The reaction was carried out at 125 °C under 20 bar of H2 pressure .
Results or Outcomes
The process resulted in a 36% selectivity for the production of 1,2-pentanediol directly from furfural . This compound has applications as monomers for polymer synthesis such as polyesters, polyurethanes, and polyamides, as well as potential fuels, or solvents .
Safety And Hazards
properties
IUPAC Name |
1-(furan-2-yl)pentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNFVHGZUNULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337000 | |
Record name | 2-Pentanone, 1-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 1-(2-furyl)- | |
CAS RN |
20907-03-3 | |
Record name | 2-Pentanone, 1-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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